molecular formula C21H18N4O2 B5138898 3-(2-furyl)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide

3-(2-furyl)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide

Cat. No. B5138898
M. Wt: 358.4 g/mol
InChI Key: HMFOCNJULKVTCI-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used as a photostabilizer in the polymer industry, but it also has potential applications in other fields such as medicine and agriculture.

Mechanism of Action

The mechanism of action of 3-(2-furyl)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide is related to its ability to absorb UV radiation. When exposed to UV radiation, this compound undergoes an excited state intramolecular proton transfer (ESIPT) reaction, which results in the formation of a more stable tautomer. This tautomer can absorb UV radiation and prevent the degradation of polymers or other materials.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-furyl)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide has antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and reduce oxidative stress in cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which could be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-furyl)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide in lab experiments is its ability to absorb UV radiation. This makes it useful in the study of materials that are sensitive to UV radiation. However, one limitation of using this compound is that it can be difficult to handle due to its low solubility in water.

Future Directions

There are several future directions for the use of 3-(2-furyl)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide in scientific research. One potential direction is the development of new photostabilizers for the polymer industry. Additionally, this compound could be further studied for its potential applications in medicine and agriculture. Further research could also be done to better understand the mechanism of action and biochemical effects of this compound.

Synthesis Methods

The synthesis of 3-(2-furyl)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide can be achieved through a multi-step process. The starting materials are 2-furfurylamine, 2-amino-4-methylphenol, and 2-cyano-6-methylbenzothiazole. These compounds are reacted in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to produce the desired product.

Scientific Research Applications

The unique properties of 3-(2-furyl)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide have led to its use in various scientific research applications. One of the most significant applications is its use as a photostabilizer in the polymer industry. This compound can absorb UV radiation and prevent the degradation of polymers, which increases their lifespan. Additionally, this compound has potential applications in medicine and agriculture. It has been shown to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of various diseases. In agriculture, this compound could be used as a plant growth regulator and a pesticide.

properties

IUPAC Name

(Z)-3-(furan-2-yl)-N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-5-7-16(8-6-14)25-23-19-12-15(2)18(13-20(19)24-25)22-21(26)10-9-17-4-3-11-27-17/h3-13H,1-2H3,(H,22,26)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFOCNJULKVTCI-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C=CC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)/C=C\C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(furan-2-yl)-N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]prop-2-enamide

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